molecular formula C12H16ClN3O B1324937 2-Chloro-4-(piperidin-1-yl)benzohydrazide CAS No. 952183-28-7

2-Chloro-4-(piperidin-1-yl)benzohydrazide

Cat. No.: B1324937
CAS No.: 952183-28-7
M. Wt: 253.73 g/mol
InChI Key: CSFNRLGTCJUJFX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 2-Chloro-4-piperidinobenzenecarbohydrazide are currently unknown. This compound is a biochemical used in proteomics research

Mode of Action

It’s known that compounds with similar structures can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, interacts with a positively charged part of another molecule, leading to a variety of possible changes.

Biochemical Pathways

For example, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacteria .

Result of Action

The molecular and cellular effects of 2-Chloro-4-piperidinobenzenecarbohydrazide’s action are currently unknown. As a biochemical used in proteomics research , it may be involved in protein interactions or modifications, but specific effects would depend on the context of the experiment.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-piperidinobenzenecarbohydrazide plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nucleophilic sites on benzene derivatives, facilitating nucleophilic substitution reactions

Cellular Effects

The effects of 2-Chloro-4-piperidinobenzenecarbohydrazide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on these processes can lead to changes in cellular behavior, which is essential for understanding its potential therapeutic applications and toxicological effects.

Molecular Mechanism

At the molecular level, 2-Chloro-4-piperidinobenzenecarbohydrazide exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use . The compound’s ability to bind to nucleophilic sites on benzene derivatives suggests that it may participate in nucleophilic substitution reactions, which are critical for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-piperidinobenzenecarbohydrazide can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical activities .

Dosage Effects in Animal Models

The effects of 2-Chloro-4-piperidinobenzenecarbohydrazide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

2-Chloro-4-piperidinobenzenecarbohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism and its potential impact on overall cellular function.

Transport and Distribution

The transport and distribution of 2-Chloro-4-piperidinobenzenecarbohydrazide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its biochemical activity and potential therapeutic effects.

Subcellular Localization

2-Chloro-4-piperidinobenzenecarbohydrazide’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its localization is essential for elucidating its activity and function within the cell, as well as its potential interactions with other biomolecules.

Preparation Methods

The synthesis of 2-Chloro-4-(piperidin-1-yl)benzohydrazide involves several steps. One common synthetic route includes the reaction of 2-chloro-4-nitrobenzoic acid with piperidine to form 2-chloro-4-piperidinobenzamide. This intermediate is then reduced to 2-chloro-4-piperidinobenzylamine, which is subsequently reacted with hydrazine hydrate to yield this compound . Industrial production methods typically involve similar steps but are optimized for larger scale production and higher yields .

Properties

IUPAC Name

2-chloro-4-piperidin-1-ylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-11-8-9(16-6-2-1-3-7-16)4-5-10(11)12(17)15-14/h4-5,8H,1-3,6-7,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFNRLGTCJUJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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